molecular formula C11H12BrN3O B8571484 5-(4-Aminophenyl)-6-methyl-2(1H)-pyrazinone hydrobromide CAS No. 89541-53-7

5-(4-Aminophenyl)-6-methyl-2(1H)-pyrazinone hydrobromide

Cat. No. B8571484
Key on ui cas rn: 89541-53-7
M. Wt: 282.14 g/mol
InChI Key: YUSLFBCBGAGXKS-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Benzyloxycarbonylaminophenyl)-6-methyl-2(1H)-pyrazinone (0.5 g) was treated with hydrogen bromide in acetic acid in a manner similar to that described in Example 20 to give the title compound as its hydrobromide salt (340 mg) which after digestion with hot ethanol had m.p. >300° C.; δ(D2O) inter alia 2.39 (3H, d, CH3), 8.03 (1H, q, pyrazinone ring 3-H); ν(KBr) 1705, 1750 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-Benzyloxycarbonylaminophenyl)-6-methyl-2(1H)-pyrazinone
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:19]=[CH:20][C:21](=[O:25])[NH:22][C:23]=2[CH3:24])=[CH:14][CH:13]=1)=O)C1C=CC=CC=1.[BrH:26].C(O)C>C(O)(=O)C>[BrH:26].[NH2:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]2[N:19]=[CH:20][C:21](=[O:25])[NH:22][C:23]=2[CH3:24])=[CH:16][CH:17]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
5-(4-Benzyloxycarbonylaminophenyl)-6-methyl-2(1H)-pyrazinone
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(C=C1)C=1N=CC(NC1C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.NC1=CC=C(C=C1)C=1N=CC(NC1C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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